methyl 3-(2,2,2-trifluoroacetyl)thiophene-2-carboxylate
Description
Methyl 3-(2,2,2-trifluoroacetyl)thiophene-2-carboxylate is an organic compound with the molecular formula C9H6F3NO3S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a trifluoroacetyl group and a carboxylate ester group, which impart unique chemical properties and reactivity.
Properties
CAS No. |
2229252-95-1 |
|---|---|
Molecular Formula |
C8H5F3O3S |
Molecular Weight |
238.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2,2,2-trifluoroacetyl)thiophene-2-carboxylate typically involves the acylation of thiophene derivatives. One common method is the Friedel-Crafts acylation reaction, where thiophene is reacted with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then esterified with methanol to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including precise control of temperature, reaction time, and catalyst concentration. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,2,2-trifluoroacetyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoroacetyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxylated derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Methyl 3-(2,2,2-trifluoroacetyl)thiophene-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-(2,2,2-trifluoroacetyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The trifluoroacetyl group can form hydrogen bonds and interact with active sites of enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl thiophene-2-carboxylate: Lacks the trifluoroacetyl group, resulting in different reactivity and properties.
Methyl 3-amino-2-thiophenecarboxylate: Contains an amino group instead of the trifluoroacetyl group, leading to distinct chemical behavior.
Uniqueness
Methyl 3-(2,2,2-trifluoroacetyl)thiophene-2-carboxylate is unique due to the presence of the trifluoroacetyl group, which imparts increased electron-withdrawing properties and enhances the compound’s reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
